![molecular formula C16H18BrFN2O2S B2777471 4-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzenesulfonamide CAS No. 899747-92-3](/img/structure/B2777471.png)
4-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzenesulfonamide
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Description
4-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzenesulfonamide, also known as BDF-1208, is a chemical compound that has been researched for its potential therapeutic applications.
Scientific Research Applications
Photodynamic Therapy and Fluorescence Properties
The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been explored for their potential applications in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
A series of benzenesulfonamide derivatives carrying the biologically active sulfonamide moiety have demonstrated interesting antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Difluoromethylation and Difluoromethylenation
The reactions involving bromodifluoromethyl phenyl sulfone, facilitated by tetrakis(dimethylamino)ethylene, have been employed to produce (benzenesulfonyl)difluoromethylated alcohols, which are valuable in synthesizing difluoromethyl alcohols and 1,1-difluoro-1-alkenes. These compounds find applications in medicinal chemistry and materials science due to their unique properties (Prakash, Wang, Hu, & Olah, 2005).
Biological Screening
N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide have been synthesized and evaluated for their biological potential. These compounds have shown moderate to good activities against Gram-negative & Gram-positive bacteria and exhibited enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes. This highlights their potential in drug discovery and biochemical research (Aziz‐ur‐Rehman et al., 2014).
Photophysical Properties
The study of the photophysical properties of hemicyanine dyes in various solvents, including ionic and nonionic, has provided insights into the effects of solvent viscosity and polarity on fluorescence quantum yield and decay lifetime. Such research is critical for developing fluorescent probes and materials for sensing and imaging applications (Shim, Lee, Kim, & Ouchi, 2008).
properties
IUPAC Name |
4-bromo-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrFN2O2S/c1-20(2)16(12-3-7-14(18)8-4-12)11-19-23(21,22)15-9-5-13(17)6-10-15/h3-10,16,19H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPCYYKSKPCDBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)benzenesulfonamide |
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